molecular formula C14H15N3OS B2662964 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-88-9

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2662964
CAS No.: 920158-88-9
M. Wt: 273.35
InChI Key: MSZAYLLJHFDSCA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-88-9) is a high-purity quinazolinone derivative supplied for research and development purposes. This compound features a hexahydroquinazolinone core, a thioxo functional group, and a pyridin-2-ylmethyl substituent, which classifies it as a valuable heterocyclic building block in medicinal chemistry . Compounds based on the 2-thioxo-3,4,5,6,7,8-hexahydroquinazolin scaffold are of significant scientific interest due to their wide range of potential biological activities. Research into analogous structures has demonstrated potential as enzyme activators, such as acid alpha-glucosidase (GAA) activators for investigating new therapeutic approaches for lysosomal storage diseases . Furthermore, similar hexahydroquinazolinone derivatives have been reported in scientific literature to exhibit antimicrobial, antioxidant, and antitumor properties, making this chemotype a promising scaffold for developing new pharmacological tools . The synthetic approach for such molecules can be optimized using modern catalytic methods, including nanocatalysts, which offer eco-friendly and efficient protocols for their production . This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet and handle the compound in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14-16-13(19)11-6-1-2-7-12(11)17(14)9-10-5-3-4-8-15-10/h3-5,8H,1-2,6-7,9H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAYLLJHFDSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by cyclization and thiolation steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one in cancer treatment. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression in cancer cells. By inhibiting these kinases, the compound can effectively reduce cell proliferation in various cancer cell lines:

Cancer Type Mechanism of Action Reference
Acute Myeloid LeukemiaInhibition of CDK4/CDK6
Breast CancerInduction of apoptosis through kinase inhibition
Lung CancerCell cycle arrest and apoptosis

Antimicrobial Properties

The compound has also exhibited significant antimicrobial activity against a range of pathogens. Studies indicate that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Inhibition Zone (mm) Reference
Staphylococcus aureusBactericidal15
Escherichia coliBacteriostatic12
Mycobacterium smegmatisStrong inhibition16

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Acute Myeloid Leukemia Treatment : A study involving MV4-11 cell lines showed that treatment with the compound for 24 hours resulted in significant apoptosis at concentrations as low as 0.25 μM. This suggests its potential as a therapeutic agent in hematological malignancies .
  • Antimicrobial Efficacy : In vitro testing revealed that the compound inhibited the growth of Pseudomonas aeruginosa, indicating its potential application in treating infections caused by antibiotic-resistant strains .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one with analogs based on substituents, physicochemical properties, and bioactivity:

Compound Name / Substituents Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Application Reference(s)
1-(Pyridin-2-ylmethyl)-4-thioxo-hexahydroquinazolin-2(1H)-one 300.38 Not reported No direct data; inferred from analogs
4-(1H-Indol-3-yl)-7-phenyl-2-thioxo-hexahydroquinazolin-5(6H)-one (Compound 23) 387.46 206–208 Antimicrobial screening (unreported efficacy)
4-(1H-Indol-3-yl)-7-(4-methoxyphenyl)-2-thioxo-hexahydroquinazolin-5(6H)-one (Compound 24) 417.49 211–213 Antimicrobial screening (unreported efficacy)
4-(4-Methoxyphenyl)-8-methyl-hexahydroquinazolin-2(1H)-one (QZL7) 302.36 Not reported Antimicrobial activity; molecular docking studies
Benzylidene-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione derivatives Varies (~280–350) Not reported Cathepsin B inhibition (IC₅₀: 0.01–0.5 μM)
(4S)-4-(3-Hydroxyphenyl)-7,7-dimethyl-2-thioxo-hexahydroquinazolin-5(1H)-one 316.39 Not reported Eg5 kinesin inhibition (structural binding)

Key Observations:

Bulky substituents like indole or methoxyphenyl (Compounds 23, 24) correlate with higher melting points (>200°C), suggesting increased crystallinity .

Bioactivity :

  • Enzyme Inhibition : Benzylidene derivatives (e.g., compound 284 in ) exhibit potent cathepsin B inhibition (100% inhibition at 0.5 μM), attributed to the thione group’s electrophilicity. The pyridin-2-ylmethyl substituent in the target compound may similarly modulate enzyme binding.
  • Antimicrobial Activity : QZL7 showed moderate activity in docking studies, but experimental data for indole-substituted analogs (Compounds 23, 24) remain unreported .

Structural Insights :

  • X-ray diffraction of (4S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo analogs revealed that the thioxo group forms critical hydrogen bonds with Eg5 kinesin, a feature likely conserved in the target compound .

Biological Activity

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that combines a pyridinone and a cyclohexane ring, contributing to its diverse chemical properties and potential applications in medicinal chemistry.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds known as 1,6-diaryl pyridin-2(1H)-ones has been shown to induce cell cycle arrest in the G1/M phase in HepG2 liver cancer cells. These compounds demonstrated comparable cytotoxicity to taxol in vitro but were less effective in vivo .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar thiazole derivatives have been synthesized and evaluated for their ability to inhibit the ALK5 receptor kinase. Some derivatives showed over 95% inhibition at low concentrations (0.1 µM), indicating that modifications to the pyridine ring could lead to similar inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities based on related compounds:

Structural FeatureActivity TypeReference
Pyridine ringAnticancer activity
Thioxo groupEnzyme inhibition
Bicyclic structureAntimicrobial properties

Study 1: Antiproliferative Activity

In a study evaluating similar compounds' antiproliferative effects on cancer cell lines (SKOV-3 and HepG2), several analogs displayed significant cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest . This suggests that this compound could be developed as a lead compound for further anticancer drug development.

Study 2: Inhibition of Kinase Activity

Another study focused on the synthesis of pyridine-based thiazoles revealed their potential as ALK5 inhibitors. The findings indicated that specific substitutions on the pyridine ring could enhance inhibitory potency against this kinase . This highlights the importance of structural modifications in developing effective inhibitors.

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